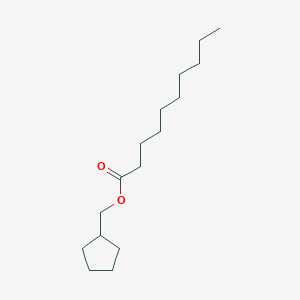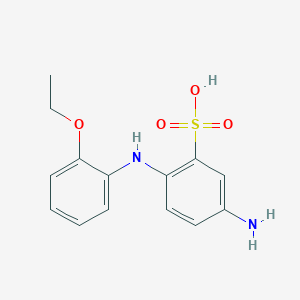
4-Cyanocyclohexene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanocyclohexene oxide is a bicyclic organic compound characterized by a seven-membered ring containing an oxygen atom and a nitrile group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanocyclohexene oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanocyclohexene with an oxidizing agent to form the desired bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanocyclohexene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted nitriles or other functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Cyanocyclohexene oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Cyanocyclohexene oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
- 7-Oxabicyclo[4.1.0]heptane-3-methanol
- 7-Oxabicyclo[4.1.0]heptane-3-carboxamide
Comparison: 4-Cyanocyclohexene oxide is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group allows for specific chemical transformations and interactions that are not possible with carboxylic acid, methanol, or carboxamide derivatives. This uniqueness makes it valuable for targeted applications in synthesis and research .
Propiedades
Número CAS |
141-40-2 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]heptane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-5-1-2-6-7(3-5)9-6/h5-7H,1-3H2 |
Clave InChI |
MBOPNDFEIXMJOS-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1C#N |
SMILES canónico |
C1CC2C(O2)CC1C#N |
Sinónimos |
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)










![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
